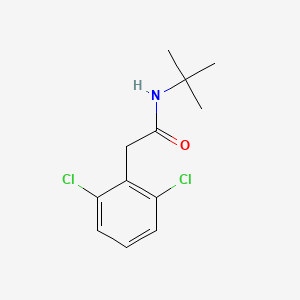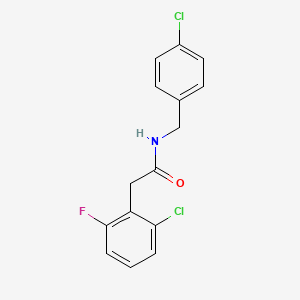![molecular formula C15H18N2O2S2 B4264678 2-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-5-propyl-3-thiophenecarboxamide](/img/structure/B4264678.png)
2-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-5-propyl-3-thiophenecarboxamide
Descripción general
Descripción
2-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-5-propyl-3-thiophenecarboxamide, commonly known as DT-010, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DT-010 belongs to the class of thieno[3,2-d]pyrimidine derivatives and has been synthesized using a simple and efficient method. In
Aplicaciones Científicas De Investigación
DT-010 has shown promising results in various scientific research applications, including cancer treatment, neuroprotection, and anti-inflammatory activity. In cancer treatment, DT-010 has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. DT-010 has also been found to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation. Additionally, DT-010 has been shown to have anti-inflammatory activity, reducing the production of pro-inflammatory cytokines and chemokines.
Mecanismo De Acción
The mechanism of action of DT-010 is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and inflammation. DT-010 has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, and matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins. DT-010 has also been shown to inhibit the activation of various transcription factors, including nuclear factor kappa B (NF-κB), which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects
DT-010 has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of angiogenesis, and the modulation of immune responses. DT-010 has been found to induce apoptosis in cancer cells by activating various apoptotic pathways, including the intrinsic and extrinsic pathways. DT-010 has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of cancer cells. Additionally, DT-010 has been found to modulate immune responses, reducing the production of pro-inflammatory cytokines and chemokines and increasing the production of anti-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DT-010 has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. DT-010 is also relatively easy to synthesize using a simple and efficient method. However, there are some limitations to using DT-010 in lab experiments, including its relatively low potency compared to other anticancer drugs and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the research and development of DT-010. One direction is to further investigate its potential as a cancer therapeutic agent, including its efficacy in animal models and clinical trials. Another direction is to explore its potential as a neuroprotective agent, including its ability to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of DT-010 and to identify potential drug targets for future drug development.
Propiedades
IUPAC Name |
2-[(4,5-dimethylthiophene-3-carbonyl)amino]-5-propylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S2/c1-4-5-10-6-11(13(16)18)15(21-10)17-14(19)12-7-20-9(3)8(12)2/h6-7H,4-5H2,1-3H3,(H2,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSSFMBDXGSWLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(S1)NC(=O)C2=CSC(=C2C)C)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-carbamoyl-5-propylthiophen-2-yl)-4,5-dimethylthiophene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-(3-isobutoxyphenyl)quinoline](/img/structure/B4264608.png)
![4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-(3-ethoxyphenyl)quinoline](/img/structure/B4264615.png)
![1-[(2-chlorophenyl)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4264627.png)

![2-(2-chloro-6-fluorophenyl)-N-(2-{4-[(2-chloro-6-fluorophenyl)acetyl]-1-piperazinyl}ethyl)acetamide](/img/structure/B4264643.png)

![isopropyl 5-(aminocarbonyl)-2-{[(2-chlorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4264653.png)
![isopropyl 5-(aminocarbonyl)-2-{[(3,4-dichlorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4264662.png)
![isopropyl 5-(aminocarbonyl)-2-{[(2,6-dichlorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4264664.png)
![isopropyl 2-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4264676.png)

![4-[4-(cyclopentyloxy)benzoyl]-2-methyl-1-(3-methylphenyl)piperazine](/img/structure/B4264701.png)